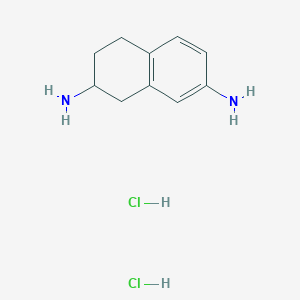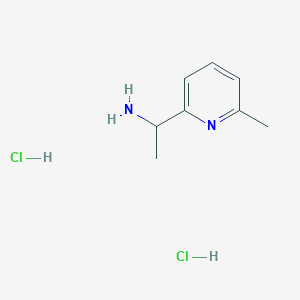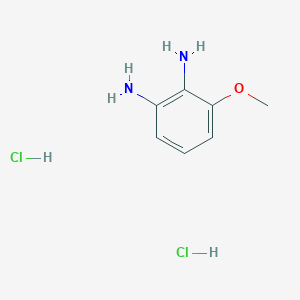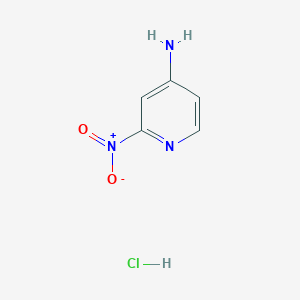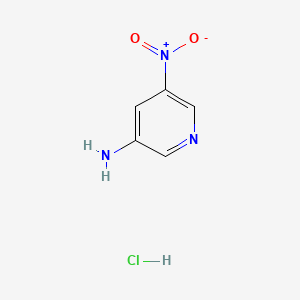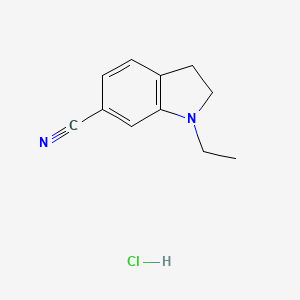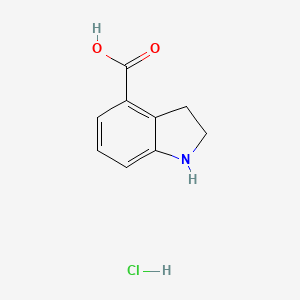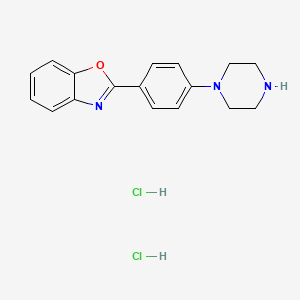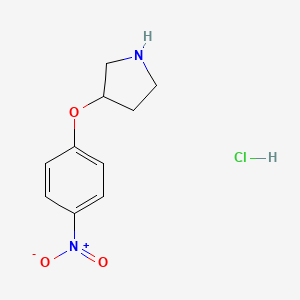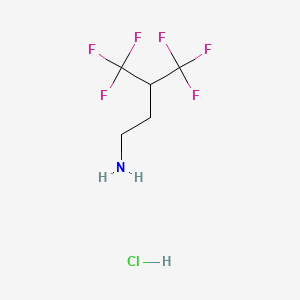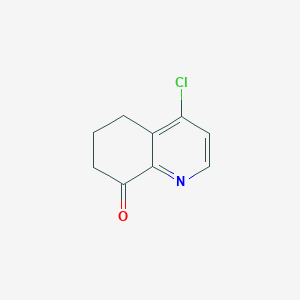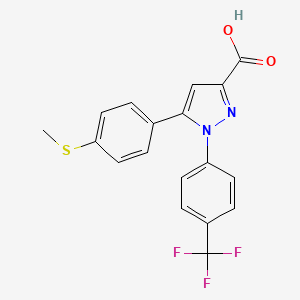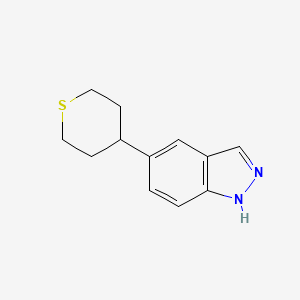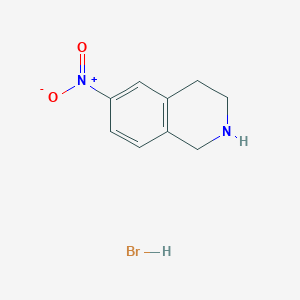
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide
Vue d'ensemble
Description
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound with the linear formula C9H11BrN2O2 . It has a molecular weight of 259.1 and is a white solid . It is used for the preparation of (isoquinolinylsulfonyl)benzoic acids .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 6-Nitro-1,2,3,4-tetrahydroisoquinoline, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide is represented by the InChI code1S/C9H10N2O2.BrH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H . The compound has a topological polar surface area of 57.8 Ų . Chemical Reactions Analysis
The reaction of 1,2,3,4-tetrahydroisoquinoline analogs is said to proceed via intramolecular electrophilic aromatic substitution reaction . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .Physical And Chemical Properties Analysis
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide has a molecular weight of 259.1 . It is a white solid . The compound has a topological polar surface area of 57.8 Ų .Applications De Recherche Scientifique
Metabolite Investigation
- Metabolism in Rats: The metabolites of a compound structurally related to 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide were investigated in rats, with the identification of phase I and II metabolites in feces, bile, urine, and plasma, demonstrating the compound's extensive metabolism (Wang, Song, Hang, & Zhang, 2007).
Synthesis and Chemistry
- Enantiomer Synthesis: Enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline, a related compound, were synthesized using kinetic resolution and regioselective nitration methods (Gruzdev, Levit, Kodess, & Krasnov, 2012).
- Photo-degradation Study: A study on the photo-degradation of a similar compound revealed the identification of major photo-degradation products, contributing to the understanding of the compound's stability and behavior under light exposure (Jiang, Song, Hang, & Zhang, 2007).
- Regioselective Nitration: Research into the regioselective nitration of tetrahydroquinolines, which are chemically related, provided insights into achieving total regioselectivity for nitration at specific positions, aiding in the synthesis of compounds like 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide (Cordeiro et al., 2011).
Biological Applications
- Anticoagulant Activity: A study on 1-aryl derivatives of tetrahydroisoquinolines, closely related to the compound of interest, was conducted to assess their anticoagulant activity, highlighting potential therapeutic applications (Glushkov et al., 2006).
- Local Anesthetic Activity: Research on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, including nitro-substituted compounds, evaluated their local anesthetic activity and acute toxicity, suggesting their potential as drug candidates (Azamatov et al., 2023).
Orientations Futures
The THIQ heterocyclic scaffold, which includes 6-Nitro-1,2,3,4-tetrahydroisoquinoline, has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these analogs and their structural–activity relationship .
Propriétés
IUPAC Name |
6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.BrH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPSIFKSHISMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



